![molecular formula C12H14N2O2 B14633006 2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- CAS No. 56622-59-4](/img/structure/B14633006.png)
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- is a chemical compound that belongs to the class of piperidinediones This compound is characterized by a piperidine ring substituted with oxo groups at positions 2 and 6, and a methylpyridinylmethyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of glutarimide with iodomethane under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methylpyridinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperidine derivatives, while reduction can produce hydroxylated piperidinediones.
Scientific Research Applications
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a carrier molecule, transporting biologically active substituents through cell membranes . This property is attributed to its similarity with uracil derivatives, enabling it to interact with receptors involved in nucleoside transport.
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidine-2,6-dione: Similar in structure but with a methyl group at position 3 instead of the pyridinylmethyl group.
Piperidine-2,6-dione: The parent compound without any additional substituents.
Uniqueness
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- is unique due to the presence of the methylpyridinylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in synthetic chemistry and its ability to interact with biological systems.
Properties
CAS No. |
56622-59-4 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-[(6-methylpyridin-3-yl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H14N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)3-2-4-12(14)16/h5-7H,2-4,8H2,1H3 |
InChI Key |
UKIBTUGVKFHVJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CN2C(=O)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
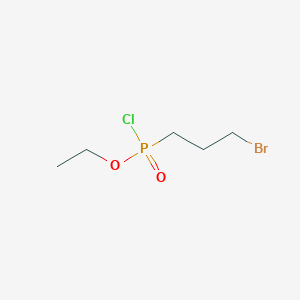
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
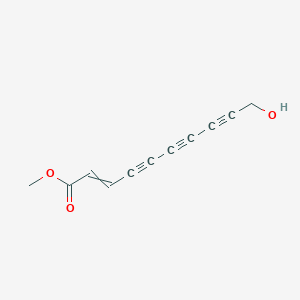
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
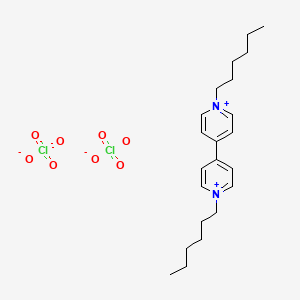
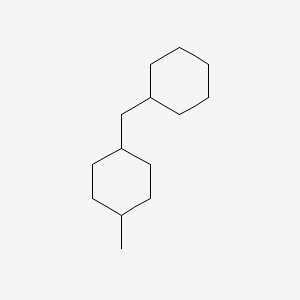

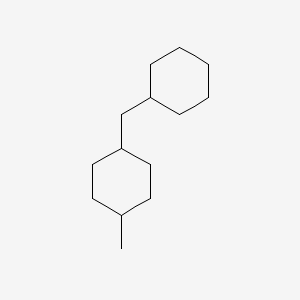
![3-tert-Butylbicyclo[2.2.2]octan-2-one](/img/structure/B14632986.png)
![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)
